4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol
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Overview
Description
4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol is an organic compound with the molecular formula C18H30O2 and a molecular weight of 278.44 g/mol . It is known for its unique structure, which includes a phenoxy group attached to a butanol chain, and a trimethylpentyl group attached to the phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol are Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, facilitating the conversion of malate into oxaloacetate, with the concurrent reduction of NAD+ to NADH.
Mode of Action
This compound acts as a competitive inhibitor of MDH1 and MDH2 . This means it binds to the active site of these enzymes, preventing the substrate (malate) from binding, and thus inhibiting the reaction.
Biochemical Pathways
By inhibiting MDH1 and MDH2, this compound disrupts the citric acid cycle (or Krebs cycle) . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can have significant downstream effects, particularly on energy production and other processes dependent on the products of the citric acid cycle.
Result of Action
The inhibition of MDH1 and MDH2 by this compound can lead to a decrease in the production of NADH and a disruption of the citric acid cycle . This can potentially lead to a decrease in energy production in cells, which could have various downstream effects depending on the cell type and physiological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with 4-chlorobutan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]butanal or 4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]butanone.
Reduction: Formation of 4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
4-(2,4,4-Trimethylpentan-2-yl)phenol: A precursor in the synthesis of 4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol.
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]acetic acid: Another compound with a similar phenoxy group but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research fields.
Properties
IUPAC Name |
4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-17(2,3)14-18(4,5)15-8-10-16(11-9-15)20-13-7-6-12-19/h8-11,19H,6-7,12-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFYLYJDGQTZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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